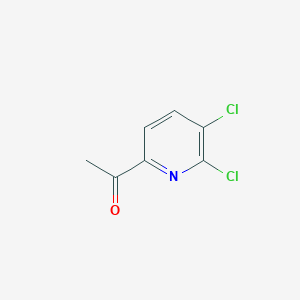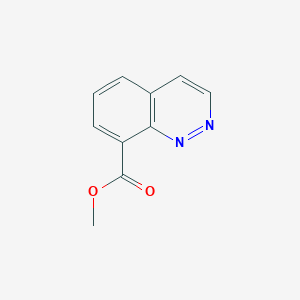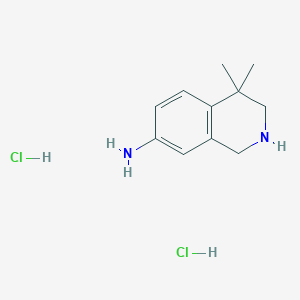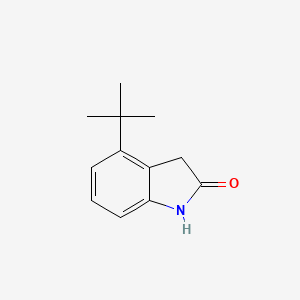
4-(tert-Butyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse pharmacological properties. The addition of a tert-butyl group to the indolin-2-one structure enhances its stability and modifies its biological activity, making it a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indolin-2-one typically involves the reaction of indolin-2-one with tert-butyl halides under basic conditions. One common method is the alkylation of indolin-2-one using tert-butyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Indoline-2,3-diones.
Reduction: 4-(tert-butyl)indoline.
Substitution: Various substituted indolin-2-one derivatives
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)indolin-2-one has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)indolin-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Indolin-2-one: The parent compound without the tert-butyl group.
3-Substituted Indolin-2-ones: Variants with different substituents at the 3-position, such as 3-(3-hydroxyphenyl)-indolin-2-one.
Indole Derivatives: Compounds like indole-3-acetic acid and serotonin, which share the indole scaffold.
Uniqueness: 4-(tert-Butyl)indolin-2-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity. This structural modification allows for distinct interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-6-10-8(9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
WOKAOYVKKMFIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2CC(=O)NC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



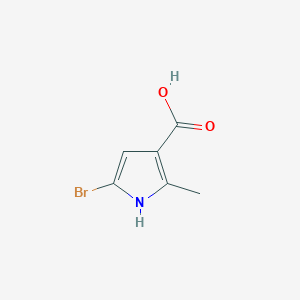
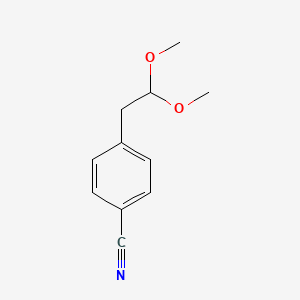
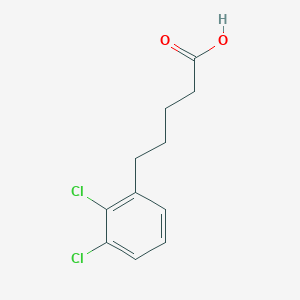
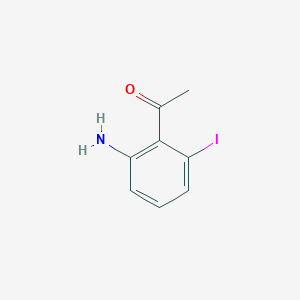
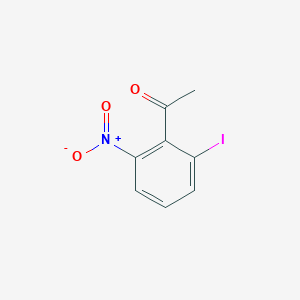
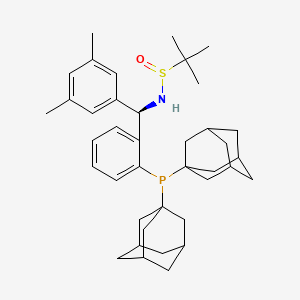
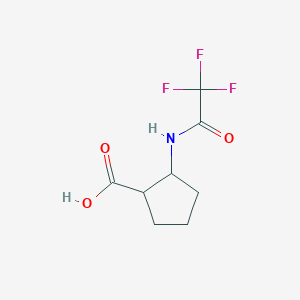
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
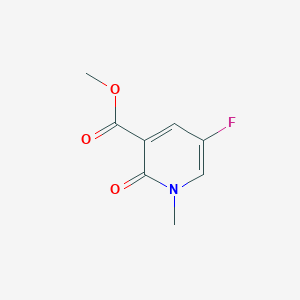
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
